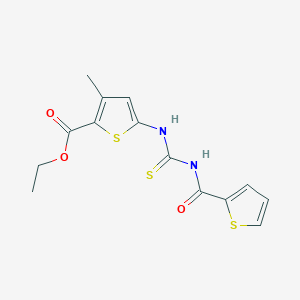![molecular formula C23H32N6O4 B2829997 2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-49-5](/img/structure/B2829997.png)
2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline and triazoloquinazoline derivatives are classes of compounds that have drawn attention due to their significant biological activities . They belong to the N-containing heterocyclic compounds . Researchers have determined many therapeutic activities of these derivatives, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, which are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, Aza-Diels-Alder reaction containing the coupling of imine and electron-rich alkene gradually became a powerful tool for the synthesis of quinazoline derivatives .Molecular Structure Analysis
The molecular structure of quinazoline and triazoloquinazoline derivatives can be confirmed by different spectral data and elemental analyses . For example, the 1H NMR spectra of these compounds can reveal singlet signals corresponding to NH proton next to the quinoxaline ring and triplet signals for CH2 proton of the isoxazole ring .Chemical Reactions Analysis
Quinazoline and triazoloquinazoline derivatives can undergo various chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives can be predicted using software like ACD Labs . These properties can help to evaluate and predict the likely behaviors of the prepared compounds for future in vitro and in vivo studies .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related compounds often involves reactions of specific amides and isocyanates, leading to various heterocyclic structures. For instance, Chern et al. (1988) detailed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates, demonstrating a method for constructing complex heterocycles relevant to your compound of interest (Chern et al., 1988).
Biological Activity and Applications
The exploration of [1,2,4]triazoloquinazoline derivatives, similar in structure to your compound, has shown a range of potential biological activities. Gadhave and Kuchekar (2020) synthesized a series of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives, revealing their promising antioxidant and antibacterial properties, suggesting potential areas of application for compounds with similar structures (Gadhave & Kuchekar, 2020).
Computer-Aided Drug Design and Prediction
The computer-aided prediction of biological activity for similar compounds has been utilized to identify potential therapeutic applications. Danylchenko et al. (2016) used software to predict the biological activity spectrum and acute toxicity of triazoloquinazoline derivatives, identifying compounds with potential for treating male reproductive and erectile dysfunction, showcasing the role of computational tools in guiding the development of new therapeutics based on chemical structures akin to your compound of interest (Danylchenko et al., 2016).
Structural Modifications and Activity
Research has also focused on the synthesis and evaluation of structural analogs to enhance biological activity. The synthesis and biological evaluation of novel benzothiazole-based triazoloquinazoline derivatives by Gadhave and Kuchekar (2020) illustrate the process of structural modification to discover compounds with enhanced antibacterial and antioxidant activities, suggesting a pathway for modifying your compound to achieve desired properties (Gadhave & Kuchekar, 2020).
Mecanismo De Acción
The mechanism of action of these derivatives can vary depending on their structure and the biological target. For example, some derivatives have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Safety and Hazards
Direcciones Futuras
The potential applications of quinazoline and triazoloquinazoline derivatives in fields of biology, pesticides, and medicine have been explored . Future research could focus on synthesizing a variety of these compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
Propiedades
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethyl]-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-13(2)11-27-20(32)16-9-8-15(19(31)24-14(3)4)10-17(16)29-21(27)26-28(22(29)33)12-18(30)25-23(5,6)7/h8-10,13-14H,11-12H2,1-7H3,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHQFYNUPJWWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2829919.png)
![5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2829920.png)
![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2829922.png)
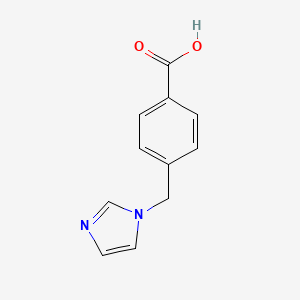

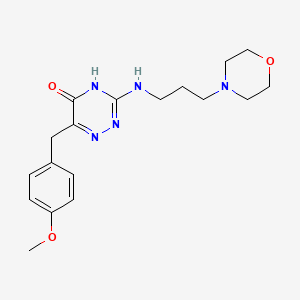
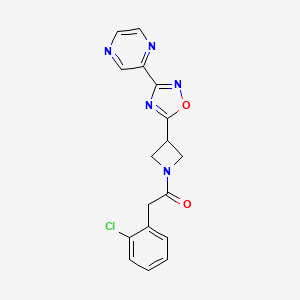
![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)
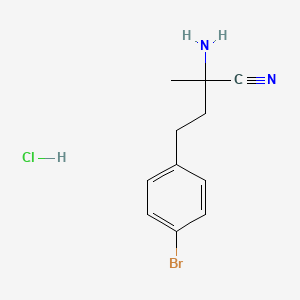
![4-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2829929.png)

